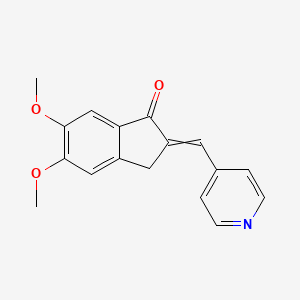

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone

Übersicht

Beschreibung

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone: is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . It is known for its applications in pharmaceutical research, particularly as an impurity reference material for the drug Donepezil Hydrochloride . The compound is characterized by its indanone core structure, which is substituted with methoxy groups and a pyridylmethylene moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone typically involves the condensation of 5,6-dimethoxyindan-1-one with 4-pyridinecarboxaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyridylmethylene moiety to a group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid in the presence of a nucleophile.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of pyridylmethyl derivatives.

Substitution: Formation of various substituted indanone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Alzheimer's Disease Treatment:

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is primarily recognized as a precursor in the synthesis of donepezil hydrochloride. Donepezil is an acetylcholinesterase inhibitor that enhances cholinergic function by increasing the levels of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer's disease .

2. Inhibition of Cholinesterases:

Research indicates that compounds with the arylidene indanone scaffold, including this compound, exhibit potent inhibitory effects against cholinesterase enzymes. These compounds have been studied for their potential to treat neurodegenerative diseases by preventing the breakdown of acetylcholine .

3. Anticancer Properties:

The indanone derivatives have shown promise as inhibitors of cancer cell proliferation. Studies have explored their efficacy against breast cancer and leukemia cells, suggesting that modifications to the indanone structure can enhance their anticancer activity .

4. Antimalarial Activity:

Some derivatives of the indanone scaffold have been identified as potential antimalarial agents. The structural modifications can influence their interaction with malaria parasites, highlighting the versatility of this compound in addressing various health challenges .

Case Study 1: Donepezil Synthesis

A patent describes an efficient method for synthesizing donepezil hydrochloride via this compound. The method emphasizes high yield (>97%) and purity (>99%) using environmentally friendly conditions . This process is significant for pharmaceutical manufacturing due to its cost-effectiveness and reduced environmental impact.

Case Study 2: Cholinesterase Inhibition

In a comparative study of various arylidene indanones, this compound demonstrated superior inhibition of acetylcholinesterase compared to other derivatives. The study highlighted its potential as a therapeutic agent for Alzheimer's disease due to its ability to prevent acetylcholine degradation .

Wirkmechanismus

The mechanism of action of 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is not extensively documented. its structural features suggest potential interactions with biological targets such as enzymes or receptors. The compound’s indanone core and pyridylmethylene moiety may facilitate binding to specific molecular targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

5,6-Dimethoxy-1-indanone: Lacks the pyridylmethylene moiety, making it less versatile in certain chemical reactions.

2-(4-Pyridylmethylene)-1-indanone: Lacks the methoxy groups, which may affect its reactivity and biological activity.

Uniqueness: 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is unique due to the presence of both methoxy groups and a pyridylmethylene moiety, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as an inhibitor of certain enzymes relevant to neurodegenerative diseases. This article provides a comprehensive overview of its biological activities, including detailed research findings, case studies, and a summary of relevant data.

Chemical Structure and Synthesis

The compound belongs to the indanone class, characterized by a bicyclic structure that includes a ketone group and methoxy substituents. Its synthesis typically involves the condensation of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde under basic conditions, yielding high purity and yield rates (up to 98%) as reported in various studies .

1. Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain, thereby enhancing cognitive function. The compound has demonstrated significant inhibitory activity against AChE with IC50 values comparable to those of established drugs like donepezil .

2. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , which may be attributed to its ability to inhibit AChE and reduce amyloid-beta (Aβ) aggregation. In vitro studies have shown that treatment with this compound can lower Aβ plaque deposition in cellular models, suggesting its potential use in Alzheimer's therapy . Additionally, it has been shown to modulate microglial activity, promoting a phenotype that aids in the clearance of Aβ .

3. Antioxidant Activity

The compound also displays antioxidant activity , which is essential for protecting neuronal cells from oxidative stress—a contributing factor in neurodegenerative diseases. Its antioxidant properties may enhance its neuroprotective effects by reducing oxidative damage within the brain .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that the presence of methoxy groups at positions 5 and 6 enhances lipophilicity and bioavailability, which are critical for crossing the blood-brain barrier (BBB) .

Case Study: In Vivo Efficacy

In a study involving APP/PS1 transgenic mice—a model for Alzheimer's disease—administration of this compound resulted in significant reductions in both soluble and insoluble Aβ levels. The treatment was associated with improved cognitive function as assessed by behavioral tests .

Case Study: Cytotoxicity Assessment

In cytotoxicity assays using SH-SY5Y neuronal cells, the compound was found to be non-toxic at therapeutic concentrations. This indicates a favorable safety profile for further development as a therapeutic agent .

Eigenschaften

IUPAC Name |

5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVQWDLUAIFZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.